molecular formula C17H29N3O3 B6695942 N-(4-tert-butylcycloheptyl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide

N-(4-tert-butylcycloheptyl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide

Cat. No.: B6695942
M. Wt: 323.4 g/mol
InChI Key: ZXRRELPGHFLCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylcycloheptyl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group attached to a cycloheptyl ring, an oxadiazole moiety, and an acetamide group

Properties

IUPAC Name

N-(4-tert-butylcycloheptyl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-12-18-16(23-20-12)11-22-10-15(21)19-14-7-5-6-13(8-9-14)17(2,3)4/h13-14H,5-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRRELPGHFLCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COCC(=O)NC2CCCC(CC2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylcycloheptyl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the oxadiazole moiety to the acetamide group: This step involves the reaction of the oxadiazole intermediate with a suitable acetamide precursor.

    Introduction of the tert-butylcycloheptyl group: This final step can be accomplished through a nucleophilic substitution reaction, where the tert-butylcycloheptyl group is introduced to the acetamide-oxadiazole intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, resulting in the formation of reduced analogs.

    Substitution: The tert-butyl group or the cycloheptyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.

Industry:

    Polymer Additives: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

    Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in advanced coatings and adhesive formulations.

Mechanism of Action

The mechanism by which N-(4-tert-butylcycloheptyl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes, potentially inhibiting their activity. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

    N-(4-tert-butylcycloheptyl)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)methoxy]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-(4-tert-butylcycloheptyl)-2-[(3-methyl-1,2,4-triazol-5-yl)methoxy]acetamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness: N-(4-tert-butylcycloheptyl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and reactivity. This makes it distinct from its thiadiazole and triazole analogs, which have different chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.